molecular formula C13H18ClNO2 B2354513 (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride CAS No. 1391547-09-3

(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride

Cat. No.: B2354513
CAS No.: 1391547-09-3
M. Wt: 255.74
InChI Key: JHDNHEWPPXDXMA-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride typically involves the hydrogenation of pyridine derivatives using catalysts such as palladium and rhodium. The process combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction . Another method involves the reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one in the presence of titanium isopropoxide and sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for piperidine derivatives, including this compound, often involve multicomponent reactions, cyclization, and annulation processes. These methods are designed to be fast and cost-effective, ensuring high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium, rhodium, titanium isopropoxide, and sodium cyanoborohydride. Reaction conditions typically involve controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Mechanism of Action

The mechanism of action of (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring in the compound can interact with various biological receptors, leading to its pharmacological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride include:

Uniqueness

This compound is unique due to its specific structure and the presence of the piperidine ring, which imparts distinct pharmacological properties. Its synthesis and functionalization methods also contribute to its uniqueness, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

methyl 4-[(2S)-piperidin-2-yl]benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-7-5-10(6-8-11)12-4-2-3-9-14-12;/h5-8,12,14H,2-4,9H2,1H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDNHEWPPXDXMA-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@@H]2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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